molecular formula C12H11N3OS B2914785 (4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile CAS No. 568543-67-9

(4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile

Cat. No.: B2914785
CAS No.: 568543-67-9
M. Wt: 245.3
InChI Key: YPKBUEITHNRGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile" features a bicyclic core comprising a benzo[4,5]thieno[2,3-d]pyrimidine scaffold fused with a partially saturated cyclohexene ring. The 4-oxo group and the acetonitrile substituent at position 2 are critical for its electronic and steric properties. This structure is synthetically versatile, enabling modifications that influence biological activity, solubility, and stability.

Properties

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-6-5-9-14-11(16)10-7-3-1-2-4-8(7)17-12(10)15-9/h1-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKBUEITHNRGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile typically involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide. This reaction is carried out under reflux conditions to yield the desired product . The reaction can be represented as follows:

Ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate+Formamide(4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile\text{Ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate} + \text{Formamide} \rightarrow \text{(4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile} Ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate+Formamide→(4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the acetonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antitumor, antiviral, and anti-inflammatory agent . Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, (4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting antitumor activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

(a) Tetrahydro vs. Hexahydro Derivatives
  • 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (e.g., Compound 19 in ): Lacks two hydrogens in the cyclohexene ring, resulting in a more rigid structure. Synthesized via HCl-mediated cyclization, yielding higher stability but lower solubility compared to hexahydro derivatives .
(b) Thieno[2,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine
  • Thiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives (e.g., Compounds 11a and 11b in ): Replace the thiophene ring with a thiazole, introducing an additional nitrogen atom. Exhibit stronger hydrogen-bonding capacity (IR: 3,423–3,436 cm⁻¹ for NH/CN groups) but reduced lipophilicity (logP ~2.2–2.4) compared to thieno-pyrimidines .

Substituent Modifications

(a) Acetonitrile vs. Thioacetamide
  • 2-[(4-Oxo-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide (): Replaces the acetonitrile group with a sulfanyl-acetamide chain. Higher molecular weight (386.49 g/mol vs. ~300 g/mol for acetonitrile derivatives) and logP (2.38) suggest improved membrane permeability but slower metabolic clearance .
(b) Arylidene vs. Acetonitrile
  • 2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound 11b in ): Incorporates a benzylidene group instead of acetonitrile, enhancing π-π stacking interactions (NMR: δ 8.01 for =CH). Lower melting point (213–215°C) compared to acetonitrile derivatives (~250°C) indicates reduced crystallinity .

Cyclocondensation Approaches

  • Hexahydrobenzo-thieno-pyrimidines: Synthesized via cyclocondensation of azomethine intermediates (e.g., compound 3 in ) in acetic acid/DMSO, achieving yields of 57–68% .
  • Thiazolo-pyrimidines : Prepared by refluxing thiouracil derivatives with aldehydes in acetic anhydride (e.g., compound 11a in ), yielding 68% .

Post-Modification Strategies

  • Chloroacetylation : Used to introduce reactive handles (e.g., compound 5 in ), enabling subsequent nucleophilic substitutions with amines or thiols .

Cytotoxicity and Enzyme Inhibition

  • Hexahydrobenzo-thieno-pyrimidines: Preliminary data suggest improved cytotoxicity profiles due to enhanced solubility (logP ~1.5–2.5) .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) logP Yield (%)
Target Compound Hexahydro-thieno-pyrimidine Acetonitrile ~300* ~1.8* N/A
2-(4-Cyanobenzylidene)-thiazolo-pyrimidine Thiazolo-pyrimidine Benzylidene + CN 403 2.4 68
2-Sulfanylacetamide derivative Hexahydro-thieno-pyrimidine Thioacetamide 386.49 2.38 N/A

*Estimated based on structural analogs.

Biological Activity

The compound (4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile has emerged as a significant subject of study within medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound based on various studies and synthesizes the findings into a coherent overview.

Chemical Structure and Properties

Chemical Formula: C13_{13}H14_{14}N2_2O3_3S
Molecular Weight: 278.33 g/mol
CAS Number: 109164-47-8

The structure includes a thieno-pyrimidine core that is known for its pharmacological potential. The presence of functional groups such as nitriles and carbonyls in its structure enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno-pyrimidine derivatives. For instance:

  • Antifungal Activity: Compounds similar to (4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile have shown significant activity against fungi such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values reported were in the range of 30 µg/mL to 60 µg/mL against various strains .
CompoundMIC (µg/mL)Target Organism
A30Candida albicans
B40Aspergillus niger
C60Fusarium oxysporum

Antitumor Activity

The compound has also been investigated for its potential antitumor effects:

  • In Vitro Studies: Research indicates that derivatives of thieno-pyrimidines exhibit cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The mechanism involves apoptosis induction through mitochondrial pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity:

  • Mechanism of Action: Studies suggest that the compound may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

  • Study on Antifungal Efficacy : A series of derivatives were synthesized and tested against Fusarium oxysporum. Results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antifungal activity compared to standard drugs like miconazole .
  • Cytotoxicity Assessment : In a study evaluating various thieno-pyrimidine derivatives against cancer cell lines (A549 and MCF-7), it was found that certain modifications significantly increased cytotoxicity with IC50 values ranging from 10 µM to 20 µM .

Q & A

Q. What synthetic methodologies are recommended for achieving high-purity (4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using acetonitrile as a solvent under acidic conditions. For example, bubbling HCl gas into acetonitrile solutions of precursor molecules (e.g., tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinones) facilitates ring closure and nitrile group incorporation. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Characterization by 1^1H/13^13C NMR and IR spectroscopy is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data conflicts be resolved?

Methodological Answer:

  • Primary Techniques : Use 1^1H NMR (400 MHz, DMSO-d6) to verify proton environments (e.g., methylene groups in the hexahydro ring) and IR spectroscopy (ATR mode) to confirm nitrile stretching (~2240 cm1^{-1}).
  • Conflict Resolution : If NMR signals overlap or are ambiguous, employ 2D NMR (HSQC, HMBC) to resolve connectivity. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies in nitrile group detection may require alternative solvents (e.g., CDCl3) to minimize hydrogen bonding interference .

Q. How can researchers optimize reaction conditions to enhance yield in multi-step syntheses?

Methodological Answer:

  • Temperature Control : Maintain sub-5°C during nitrile group introduction to prevent side reactions (e.g., hydrolysis).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or base catalysts (e.g., piperidine) to accelerate cyclization steps.
  • Real-Time Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust stoichiometry dynamically .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s pharmacological activity while minimizing variability?

Methodological Answer: Adopt a split-plot design with:

  • Main Plots : Test concentrations (e.g., 1 nM–100 µM).
  • Subplots : Biological replicates (e.g., cell lines or animal models).
  • Blocking : Randomize treatments across plates/wells to control for environmental variability. Include positive/negative controls (e.g., DMSO vehicle) in each block. For longitudinal studies, apply mixed-effects models to account for time-dependent variability .

Q. What computational strategies are effective for predicting the compound’s electronic properties and binding affinities?

Methodological Answer:

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Docking Simulations : Use AutoDock Vina with protein targets (e.g., kinase domains) to predict binding modes. Validate docking poses with molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) .

Q. How can researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from independent studies and apply heterogeneity tests (e.g., Cochran’s Q).
  • Experimental Replication : Standardize assay protocols (e.g., ATP levels in kinase assays) to control for lab-specific variables. Use blinded analysis to reduce bias.
  • Contradiction Resolution : If bioactivity varies by >50%, re-evaluate compound purity (HPLC >98%) and storage conditions (desiccated, -20°C) .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicological risks?

Methodological Answer:

  • Environmental Fate Studies : Measure hydrolysis half-life (pH 5–9, 25°C) and photodegradation rates (UV-Vis irradiation).
  • Trophic Transfer Analysis : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna).
  • Ecotoxicology : Apply OECD Test Guideline 211 (Daphnia reproduction assay) at environmentally relevant concentrations (1–100 µg/L) .

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • Crystal Growth : Use slow vapor diffusion (acetonitrile/water) to obtain single crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities.
  • Refinement : Apply SHELXL for structure solution; validate with R-factors (<5%). Compare bond lengths/angles with DFT-optimized structures to confirm stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.